

Luliconazole-d3 supplier and quality specifications

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Compound of Interest

Compound Name: Luliconazole-d3

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Luliconazole-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Luliconazole-d3**, including supplier information, quality specifications, and detailed analytical methodologies.

Introduction

Luliconazole is a topical azole antifungal agent known for its potent activity against a broad spectrum of dermatophytes.^[1] Its deuterated analog, **Luliconazole-d3**, serves as an invaluable tool in pharmacokinetic and metabolic studies, offering a stable isotope-labeled internal standard for highly accurate quantification in complex biological matrices.^{[2][3]} The incorporation of deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties. This guide outlines the key quality attributes of **Luliconazole-d3**, provides sources for procurement, and details the experimental protocols for its analysis.

Luliconazole-d3: Suppliers and Quality Specifications

Several reputable suppliers offer **Luliconazole-d3** for research purposes. While specific details may vary between batches and suppliers, the following table summarizes typical quality

specifications based on available data and certificates of analysis for Luliconazole and its deuterated form. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Parameter	Typical Specification	Analytical Method
Chemical Purity	≥98%	RP-HPLC, LC-MS
Isotopic Purity (d3)	≥98%	Mass Spectrometry, NMR
Chemical Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO, Methanol	As per CoA

Key Suppliers:

- Clearsynth: Offers **Luliconazole-d3** and states that a Certificate of Analysis is provided.[\[4\]](#)
- MedChemExpress (MCE): Provides **Luliconazole-d3** and mentions that products are accompanied by a Certificate of Analysis.[\[1\]](#)
- Simson Pharma: A supplier of **Luliconazole-d3**, also stating that a Certificate of Analysis is available with their products.[\[5\]](#)
- Veeprho: Lists **Luliconazole-d3** and describes it as a deuterium-labeled analog for research.[\[2\]](#)
- LGC Standards: Offers **Luliconazole-d3** for pharmaceutical analytical testing.[\[6\]](#)

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Luliconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14 α -demethylase, a critical component in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.



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Caption: Luliconazole's inhibition of lanosterol 14 α -demethylase in the ergosterol biosynthesis pathway.

Experimental Protocols

Quality Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for determining the chemical purity of **Luliconazole-d3**. The following protocol is a composite based on validated methods for Luliconazole analysis.[7][8][9][10][11]

a. Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and 0.1 M Ammonium Acetate Buffer (pH adjusted) in a 60:40 v/v ratio
Flow Rate	1.0 mL/min
Detection Wavelength	294 nm
Injection Volume	10 μ L
Column Temperature	Ambient

b. Standard Solution Preparation:

- Accurately weigh approximately 10 mg of **Luliconazole-d3** reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with methanol.
- Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 10 µg/mL.

c. Sample Solution Preparation:

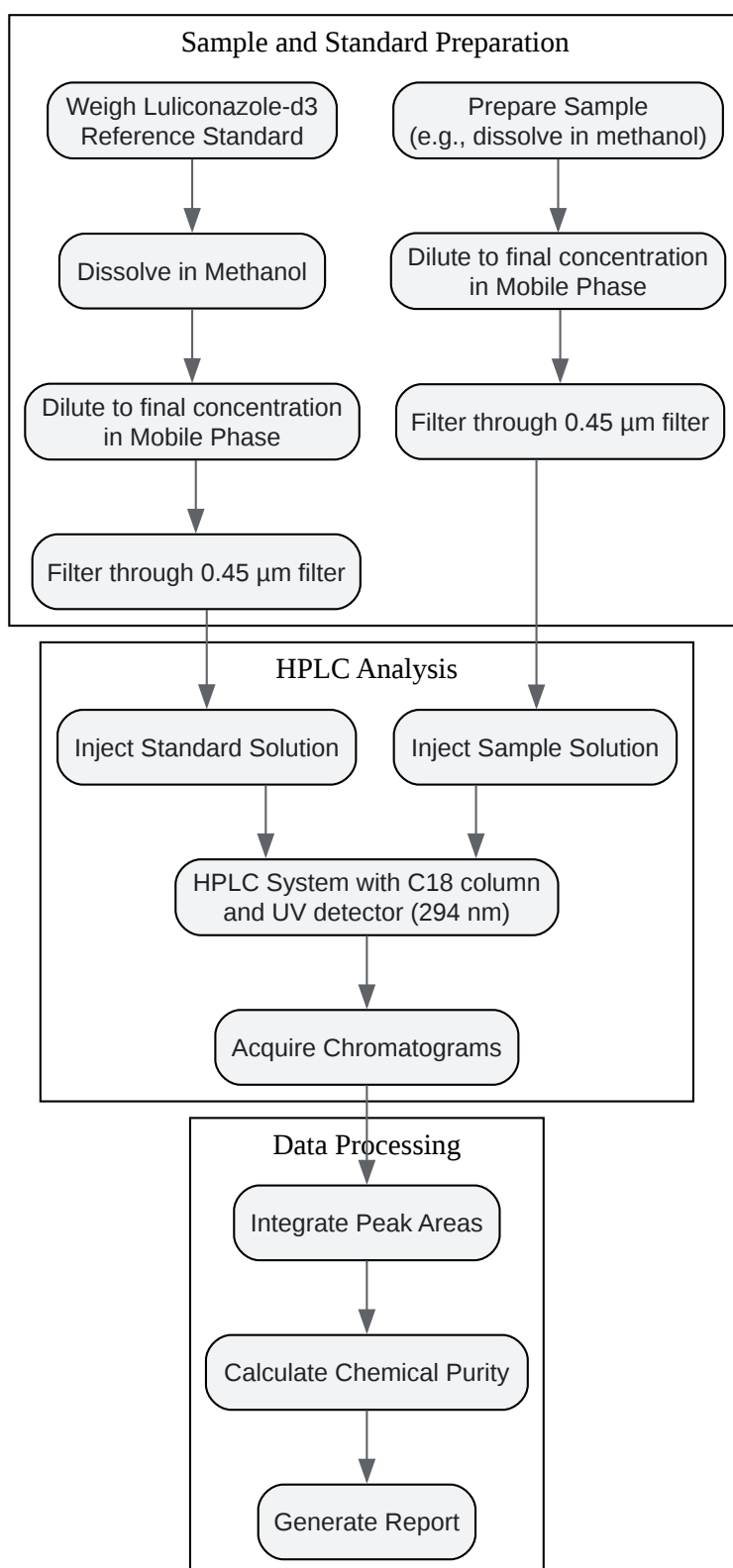
- Prepare the sample containing **Luliconazole-d3** in a manner appropriate to the matrix, aiming for a final concentration of approximately 10 µg/mL in the mobile phase.
- Filter the final solution through a 0.45 µm PVDF syringe filter before injection.

d. System Suitability:

Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.

e. Analysis:

Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard.



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Caption: A typical workflow for the quality assessment of **Luliconazole-d3** by RP-HPLC.

Identity and Isotopic Purity Confirmation by NMR and Mass Spectrometry

a. ^1H -NMR Spectroscopy:

A ^1H -NMR spectrum is used to confirm the chemical structure of **Luliconazole-d3**. The absence of signals at the positions corresponding to the deuterated protons, compared to the spectrum of unlabeled Luliconazole, confirms successful deuteration.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **Luliconazole-d3** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard ^1H acquisition.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.
- Analysis: Compare the resulting spectrum with a reference spectrum of unlabeled Luliconazole to confirm the structure and the absence of proton signals at the deuterated positions.

b. Mass Spectrometry for Isotopic Enrichment:

Mass spectrometry is the definitive technique for determining the isotopic purity of **Luliconazole-d3**.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of **Luliconazole-d3** (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Analysis:**
 - Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
 - Acquire the full scan mass spectrum in positive ion mode.
- **Data Analysis:**
 - Determine the relative intensities of the molecular ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) Luliconazole.
 - Calculate the isotopic enrichment by expressing the intensity of the d3 peak as a percentage of the sum of the intensities of all isotopic peaks.

Conclusion

Luliconazole-d3 is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. The quality of this stable isotope-labeled standard is paramount for generating reliable and accurate data. This guide provides a framework for sourcing high-quality **Luliconazole-d3** and for implementing robust analytical methods for its quality control. By adhering to these principles and methodologies, researchers can ensure the integrity of their experimental results.

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